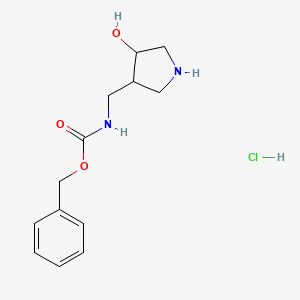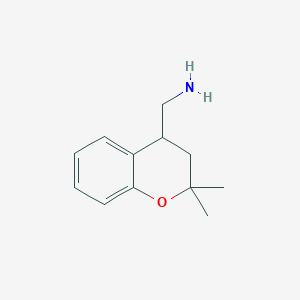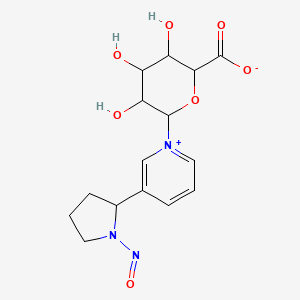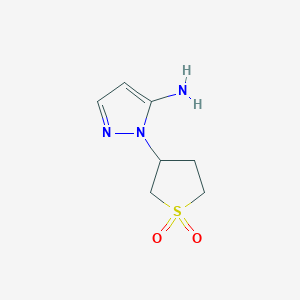![molecular formula C14H17NO3S2 B12316508 4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12316508.png)
4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.4]nonane core, which is a bicyclic system with a shared quaternary carbon atom. The presence of sulfur and nitrogen atoms in the ring system adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
The synthesis of 4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione can be achieved through various synthetic routes. One common method involves the use of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions. This method allows for the construction of the spiro[4.4]nonane skeleton with high enantioselectivity and yield . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to ensure high efficiency and scalability.
Analyse Des Réactions Chimiques
4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may lead to the formation of thiols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a ligand for studying enzyme-substrate interactions. In medicine, it may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities. In industry, it can be used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the ring system allows it to form strong interactions with biological molecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione include other spirocyclic compounds with sulfur and nitrogen atoms in their structures. Examples include spiro[4.4]nonane derivatives and bicyclo[3.3.1]nonane derivatives. These compounds share similar structural features but may differ in their reactivity and biological activities. The unique combination of sulfur and nitrogen atoms in this compound sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C14H17NO3S2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
7,7-dioxo-4-(2-phenylethyl)-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C14H17NO3S2/c16-13-10-19-14(7-9-20(17,18)11-14)15(13)8-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Clé InChI |
PBIPJUBQHDHJPW-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC12N(C(=O)CS2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)

methyl)pyrrolidine](/img/structure/B12316470.png)

![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)

![N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)


![2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)
